GSK-J4 hydrochloride

Description

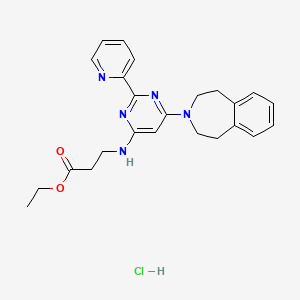

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29;/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXWLTBYINKVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GSK-J4 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-J4 hydrochloride is a potent and selective, cell-permeable small molecule inhibitor that has garnered significant interest in the fields of epigenetics, oncology, and immunology. It functions as a prodrug, rapidly converting to its active form, GSK-J1, within the cell. The primary mechanism of action of GSK-J4 is the dual inhibition of the H3K27me3/me2-demethylases, Jumonji domain-containing protein 3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX/KDM6A). This inhibition leads to an increase in the global levels of the repressive histone mark, histone H3 lysine 27 trimethylation (H3K27me3), subsequently altering gene expression and impacting a multitude of cellular processes. This guide provides a comprehensive overview of the molecular mechanism, key signaling pathways affected, and detailed experimental protocols to study the effects of GSK-J4.

Core Mechanism of Action: Inhibition of H3K27 Demethylases

GSK-J4 is a selective inhibitor of the KDM6 subfamily of Jumonji C (JmjC) domain-containing histone demethylases.[1] Its primary targets are:

-

JMJD3 (KDM6B): An enzyme that specifically demethylates di- and trimethylated lysine 27 on histone H3 (H3K27me2/3).

-

UTX (KDM6A): A closely related H3K27me3/me2 demethylase.

By inhibiting these enzymes, GSK-J4 effectively blocks the removal of the methyl groups from H3K27, leading to an accumulation of the H3K27me3 mark.[1] H3K27me3 is a well-established repressive epigenetic modification associated with gene silencing. The increased levels of H3K27me3 at gene promoters and enhancer regions result in a more condensed chromatin state, restricting the access of transcriptional machinery and leading to the downregulation of target gene expression.

Core mechanism of GSK-J4 action.

Quantitative Data on GSK-J4 Activity

The inhibitory potency of GSK-J4 has been quantified in various enzymatic and cell-based assays. The following tables summarize key IC50 values.

Table 1: Enzymatic Inhibition by GSK-J4

| Target Enzyme | IC50 (µM) | Assay Conditions | Reference |

| JMJD3/KDM6B | 8.6 | Cell-free enzymatic assay | [2] |

| UTX/KDM6A | 6.6 | Cell-free enzymatic assay | [2] |

Table 2: Cellular IC50 Values of GSK-J4 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| PC3 | Prostate Cancer | 1.213 | 48h | [3] |

| C42B | Prostate Cancer | 0.7166 | 48h | [3] |

| Y79 | Retinoblastoma | 0.68 | 48h | [4] |

| WERI-Rb1 | Retinoblastoma | 2.15 | 48h | [4] |

| KG-1 | Acute Myeloid Leukemia | 2.84 | 72h | [5] |

| KG-1a | Acute Myeloid Leukemia | 3.05 | 72h | [5] |

| Kasumi-1 | Acute Myeloid Leukemia | 5.52 | 72h | [5] |

| THP-1 | Acute Myeloid Leukemia | >20 | 72h | [5] |

Table 3: Cellular IC50 Values for Other Effects

| Effect | Cell Type | IC50 (µM) | Reference |

| TNF-α production inhibition | Human primary macrophages | 9 | [2] |

Impact on Key Signaling Pathways

GSK-J4-mediated epigenetic reprogramming affects several critical signaling pathways implicated in cancer and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. GSK-J4 has been shown to suppress NF-κB signaling. Mechanistically, inhibition of KDM6B by GSK-J4 prevents the removal of the repressive H3K27me3 mark at the promoter regions of NF-κB-encoding genes, leading to their reduced expression.[6] This results in decreased levels and nuclear translocation of the RELA (p65) subunit of NF-κB, thereby attenuating the transcription of downstream pro-inflammatory and pro-survival genes.[6]

GSK-J4-mediated inhibition of the NF-κB pathway.

Sonic Hedgehog (Shh) Signaling Pathway

The Sonic Hedgehog (Shh) signaling pathway is vital for embryonic development and is aberrantly activated in several cancers, including medulloblastoma. GSK-J4 has been demonstrated to inhibit the Shh pathway. By increasing H3K27me3 levels at the promoter of the key Shh target gene Gli1, GSK-J4 impairs its expression.[7] This leads to a dampening of the entire Shh signaling cascade.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, proliferation, and survival. In some cancer models, such as retinoblastoma, GSK-J4 has been shown to suppress the PI3K/AKT/NF-κB signaling axis, contributing to its anti-tumor effects.[4]

Cellular Consequences of GSK-J4 Treatment

The modulation of gene expression by GSK-J4 translates into significant effects on various cellular processes.

Apoptosis

GSK-J4 induces apoptosis in a variety of cancer cell lines. This is often associated with the upregulation of pro-apoptotic proteins like Bax and the cleavage of caspases, such as caspase-9.

Cell Cycle Arrest

Treatment with GSK-J4 can lead to cell cycle arrest at different phases, depending on the cell type. For instance, in some acute myeloid leukemia cell lines, it causes S-phase arrest, while in retinoblastoma cells, it induces a G2/M phase arrest.[4]

Cellular outcomes of GSK-J4 treatment.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to study the mechanism of action of GSK-J4.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of GSK-J4 and to calculate its IC50 value.

-

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of GSK-J4 in culture medium.

-

Remove the medium from the wells and add 100 µL of the GSK-J4 dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with GSK-J4 at the desired concentrations for the specified duration.

-

Harvest cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

6-well cell culture plates

-

This compound

-

70% cold ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with GSK-J4 as for the apoptosis assay.

-

Harvest cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

Western Blotting for H3K27me3 and Signaling Proteins

This technique is used to detect changes in the levels of specific proteins following GSK-J4 treatment.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K27me3, anti-total H3, anti-p65, anti-Gli1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with GSK-J4, then lyse the cells and quantify protein concentration.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C (e.g., anti-H3K27me3 at 1:1000 dilution).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure changes in the mRNA expression of target genes.

-

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Gene-specific primers

-

Real-time PCR system

-

-

Procedure:

-

Treat cells with GSK-J4 and extract total RNA.

-

Synthesize cDNA from the RNA.

-

Set up the qRT-PCR reaction with cDNA, master mix, and primers.

-

Run the reaction on a real-time PCR system.

-

Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., β-actin or GAPDH).

-

-

Example Primer Sequences (Human):

-

TNF-α:

-

Forward: 5'-CCTCTCTCTAATCAGCCCTCTG-3'

-

Reverse: 5'-GAGGACCTGGGAGTAGATGAG-3'

-

-

IL-6:

-

Forward: 5'-ACTCACCTCTTCAGAACGAATTG-3'

-

Reverse: 5'-CCATCTTTGGAAGGTTCAGGTTG-3'

-

-

Chromatin Immunoprecipitation (ChIP)-qPCR

ChIP-qPCR is used to determine the enrichment of H3K27me3 at specific gene promoters.

-

Materials:

-

Formaldehyde

-

Glycine

-

Cell lysis and chromatin shearing reagents

-

Anti-H3K27me3 antibody and IgG control

-

Protein A/G magnetic beads

-

Washing buffers

-

Elution buffer and reverse cross-linking reagents

-

DNA purification kit

-

SYBR Green master mix and primers for target promoters

-

Real-time PCR system

-

-

Procedure:

-

Treat cells with GSK-J4.

-

Cross-link proteins to DNA with formaldehyde and quench with glycine.

-

Lyse cells and sonicate to shear chromatin to 200-500 bp fragments.

-

Immunoprecipitate chromatin with an anti-H3K27me3 antibody or IgG control overnight.

-

Capture the antibody-chromatin complexes with magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin and reverse the cross-links.

-

Purify the DNA.

-

Perform qPCR using primers specific to the promoter regions of interest.

-

Analyze the data as a percentage of input.

-

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of GSK-J4 in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cells for injection

-

This compound

-

Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)[2]

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously or orthotopically inject cancer cells into the mice.

-

Allow tumors to establish to a palpable size.

-

Randomize mice into treatment and vehicle control groups.

-

Administer GSK-J4 (e.g., 25-50 mg/kg) or vehicle via intraperitoneal injection daily or on a specified schedule.[3]

-

Measure tumor volume regularly using calipers.

-

Monitor animal weight and health.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Conclusion

This compound is a powerful research tool for investigating the biological roles of H3K27 demethylation. Its mechanism of action, centered on the inhibition of JMJD3 and UTX, leads to a cascade of downstream effects on gene expression, signaling pathways, and cellular functions. This guide provides a comprehensive foundation for researchers to understand and experimentally probe the multifaceted activities of GSK-J4 in various biological contexts. The provided protocols offer a starting point for designing and executing experiments to further elucidate the therapeutic potential of targeting H3K27 demethylases.

References

- 1. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KDM6A/ KDM6B Activity Quantification Assay Kit (Colorimetric) (ab156910) | Abcam [abcam.com]

- 8. UTX(KDM6A) Homogeneous Assay Kit, Research Kits - Epigenetics [epigenhub.com]

- 9. thno.org [thno.org]

GSK-J4 Hydrochloride: A Technical Guide to a Potent JMJD3/KDM6B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK-J4 hydrochloride, a potent and selective inhibitor of the Jumonji domain-containing 3 (JMJD3), also known as lysine-specific demethylase 6B (KDM6B). This document details its mechanism of action, key quantitative data, experimental protocols, and its impact on relevant signaling pathways, serving as a vital resource for researchers in oncology, immunology, and epigenetic drug discovery.

Core Concepts and Mechanism of Action

This compound is the ethyl ester prodrug of GSK-J1, which is designed to be cell-permeable. Once inside the cell, GSK-J4 is rapidly hydrolyzed by cellular esterases into its active form, GSK-J1.[1][2][3][4] GSK-J1 is a potent, selective, and competitive inhibitor of the α-ketoglutarate cofactor binding site of both JMJD3/KDM6B and the closely related ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX/KDM6A).[5][6][7][8]

JMJD3/KDM6B and UTX/KDM6A are histone demethylases that specifically remove the di- and tri-methylation marks from lysine 27 of histone H3 (H3K27me2/3).[9] H3K27me3 is a repressive epigenetic mark associated with gene silencing. By inhibiting JMJD3/KDM6B and UTX/KDM6A, GSK-J4 treatment leads to an increase in the global levels of H3K27me3, subsequently resulting in the transcriptional repression of target genes.[10][11][12] This mechanism underlies its therapeutic potential in various diseases, including cancer and inflammatory disorders.[11][13]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active form, GSK-J1.

Table 1: Inhibitory Activity

| Target | Active Form | IC50 | Assay Type | Reference |

| JMJD3/KDM6B | GSK-J1 | 60 nM | Cell-free enzymatic assay | [2][14] |

| JMJD3/KDM6B | GSK-J4 | 8.6 µM | Not specified | [5][7] |

| UTX/KDM6A | GSK-J1 | Not specified | Cell-free enzymatic assay | [14] |

| UTX/KDM6A | GSK-J4 | 6.6 µM | Not specified | [5][7] |

| TNF-α production (LPS-induced) | GSK-J4 | 9 µM | Human primary macrophages | [4][5][7] |

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1797983-09-5 | [4][15] |

| Molecular Formula | C24H27N5O2 • HCl | [4] |

| Molecular Weight | 454.0 g/mol | [4] |

| Solubility | Soluble in DMSO and Ethanol | [1][2][4] |

Signaling Pathways Modulated by GSK-J4

GSK-J4, through its inhibition of JMJD3/KDM6B, impacts several critical signaling pathways implicated in cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

JMJD3 is a downstream target of the NF-κB signaling pathway and its induction is dependent on NF-κB activity. In turn, JMJD3 can regulate the expression of NF-κB target genes involved in inflammation. By inhibiting JMJD3, GSK-J4 can disrupt this feedback loop, leading to the suppression of pro-inflammatory cytokine production.

Caption: GSK-J4 inhibits JMJD3, disrupting NF-κB-mediated inflammation.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation. In some cancers, GSK-J4 has been shown to suppress this pathway, leading to apoptosis and cell cycle arrest. The exact mechanism of how JMJD3 inhibition by GSK-J4 downregulates the PI3K/AKT pathway is still under investigation but may involve the epigenetic regulation of key pathway components.

Caption: GSK-J4 suppresses the PI3K/AKT pathway, promoting apoptosis.

Experimental Protocols

In Vitro JMJD3/KDM6B Enzymatic Assay (AlphaLISA)

This protocol outlines a homogeneous (no-wash) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the enzymatic activity of JMJD3/KDM6B and the inhibitory effect of GSK-J4.

Materials:

-

Recombinant JMJD3/KDM6B enzyme

-

Biotinylated H3K27me3 peptide substrate

-

This compound

-

AlphaLISA anti-H3K27me2/1 antibody-conjugated Acceptor beads

-

Streptavidin-conjugated Donor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

-

Cofactors: α-ketoglutarate, Fe(II) (e.g., (NH4)2Fe(SO4)2), L-ascorbic acid

-

384-well white opaque microplate

-

AlphaScreen-capable microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. Include a DMSO-only control.

-

Enzyme and Substrate Preparation: Dilute the recombinant JMJD3/KDM6B enzyme and the biotinylated H3K27me3 peptide substrate in assay buffer containing the necessary cofactors.

-

Reaction Incubation: In a 384-well plate, add the diluted GSK-J4 or DMSO control, followed by the diluted enzyme. Pre-incubate for 15 minutes at room temperature.

-

Initiate Reaction: Add the diluted substrate to each well to start the demethylation reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction by adding a mixture of AlphaLISA Acceptor beads and Streptavidin-Donor beads. Incubate in the dark for 60 minutes at room temperature to allow for bead proximity binding.

-

Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader at an excitation of 680 nm and emission of 520-620 nm. The signal is inversely proportional to the enzyme activity.

-

Data Analysis: Calculate the percent inhibition for each GSK-J4 concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of GSK-J4 on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound diluted in complete culture medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the detection of apoptosis in cells treated with GSK-J4 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound at various concentrations for the desired time period. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the effects of GSK-J4.

Caption: A typical workflow for evaluating GSK-J4's efficacy.

Conclusion

This compound is a valuable research tool for investigating the role of JMJD3/KDM6B and H3K27me3 in health and disease. Its ability to modulate gene expression through epigenetic mechanisms has positioned it as a promising therapeutic candidate, particularly in oncology and immunology. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this potent histone demethylase inhibitor.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. hwpi.harvard.edu [hwpi.harvard.edu]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. H3K27 Demethylase JMJD3 Employs the NF-κB and BMP Signaling Pathways to Modulate the Tumor Microenvironment and Promote Melanoma Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 7. resources.revvity.com [resources.revvity.com]

- 8. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cgp.iiarjournals.org [cgp.iiarjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Histone Demethylase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

GSK-J4 Hydrochloride: A Technical Guide to H3K27me3 Demethylase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GSK-J4 hydrochloride, a potent and cell-permeable small molecule inhibitor of the H3K27me3/me2 demethylases, JMJD3 (KDM6B) and UTX (KDM6A). Histone H3 lysine 27 trimethylation (H3K27me3) is a critical epigenetic mark associated with transcriptional repression. Its removal by JMJD3 and UTX is crucial for the activation of specific gene expression programs involved in cellular differentiation, inflammation, and cancer. GSK-J4, by inhibiting these demethylases, leads to an increase in global H3K27me3 levels, thereby modulating gene expression and impacting various pathological processes. This document details the mechanism of action of GSK-J4, provides quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and visualizes its role in relevant signaling pathways.

Core Concepts: H3K27me3 Demethylation and GSK-J4 Inhibition

Histone modifications are central to the regulation of gene expression. The methylation of histone H3 at lysine 27 (H3K27) is a dynamic process governed by the opposing activities of methyltransferases and demethylases. The Polycomb Repressive Complex 2 (PRC2) is responsible for catalyzing the trimethylation of H3K27 (H3K27me3), which leads to gene silencing.[1][2][3] Conversely, the Jumonji C (JmjC) domain-containing demethylases JMJD3 (KDM6B) and UTX (KDM6A) remove these methyl groups, thereby permitting gene transcription.[4]

This compound is a pro-drug that readily crosses the cell membrane. Once inside the cell, it is rapidly hydrolyzed by cellular esterases to its active form, GSK-J1, which is a potent inhibitor of JMJD3 and UTX.[5][6][7][8] By competitively inhibiting these demethylases, GSK-J4 treatment leads to an accumulation of the repressive H3K27me3 mark at the promoter regions of target genes, resulting in the suppression of their transcription.[2][3][4] This mechanism underlies the observed anti-proliferative, anti-inflammatory, and pro-apoptotic effects of GSK-J4 in various disease models.

Quantitative Data Presentation

The inhibitory activity of GSK-J4 and its active form, GSK-J1, has been quantified in various assays. The following tables summarize the key quantitative data for easy comparison.

| Compound | Target | Assay Type | IC50 | Reference |

| GSK-J1 | JMJD3/KDM6B | Cell-free | 60 nM | [6][7][8][9] |

| GSK-J4 | JMJD3/KDM6B | In vitro | 8.6 µM | [5][10][11] |

| GSK-J4 | UTX/KDM6A | In vitro | 6.6 µM | [5][10][11] |

| GSK-J4 | TNF-α production | Human primary macrophages | 9 µM | [5][10] |

Note: The IC50 values can vary depending on the specific assay conditions and the substrate used.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the mechanism of action of GSK-J4 and a typical experimental workflow for its study.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of GSK-J4.

In Vitro Histone Demethylase Assay

This protocol is a representative method for assessing the direct inhibitory effect of GSK-J4 on JMJD3/UTX enzymatic activity.

Materials:

-

Recombinant human JMJD3 or UTX enzyme

-

Biotinylated H3K27me3 peptide substrate

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)

-

Cofactors: α-ketoglutarate, Fe(II) (e.g., as ferrous ammonium sulfate), L-Ascorbic Acid

-

Detection reagents (e.g., AlphaLISA-based or fluorescence-based)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Enzyme Preparation: Dilute the recombinant JMJD3 or UTX enzyme to the desired concentration in cold assay buffer.

-

Reaction Setup:

-

Add 5 µL of the diluted enzyme to each well of a 384-well plate.

-

Add 0.1 µL of the serially diluted GSK-J4 or DMSO control to the wells.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Prepare a substrate mix containing the biotinylated H3K27me3 peptide, α-ketoglutarate, Fe(II), and L-Ascorbic Acid in assay buffer.

-

Add 5 µL of the substrate mix to each well to start the demethylation reaction.

-

Incubate for the desired time (e.g., 30-60 minutes) at room temperature.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a chelating agent like EDTA.

-

Proceed with the detection method according to the manufacturer's instructions (e.g., addition of acceptor beads and streptavidin donor beads for AlphaLISA).

-

Read the signal on a compatible plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each GSK-J4 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Chromatin Immunoprecipitation (ChIP) for H3K27me3

This protocol outlines the steps to assess changes in H3K27me3 enrichment at specific gene promoters following GSK-J4 treatment.

Materials:

-

Cells treated with GSK-J4 or vehicle control

-

Formaldehyde (for crosslinking)

-

Glycine (to quench crosslinking)

-

Lysis buffers

-

Sonicator

-

Anti-H3K27me3 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR targeting specific gene promoters

Procedure:

-

Crosslinking: Treat cells with 1% formaldehyde for 10-20 minutes at room temperature to crosslink proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and resuspend in a sonication buffer.

-

Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.

-

Incubate a portion of the chromatin with an anti-H3K27me3 antibody and another portion with control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.

-

Elution and Reverse Crosslinking:

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating with NaCl at 65°C overnight.

-

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a column-based kit or phenol-chloroform extraction.

-

Analysis:

-

Use the purified DNA for qPCR with primers specific to the promoter regions of interest.

-

Calculate the fold enrichment of H3K27me3 at target loci in GSK-J4-treated versus control cells, normalized to input DNA.

-

Cell Viability Assays (MTT/Alamar Blue)

This protocol describes how to measure the effect of GSK-J4 on cell proliferation and viability.

Materials:

-

Cells of interest

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Alamar Blue reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of GSK-J4. Include a vehicle-only control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

-

Assay:

-

For MTT assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.

-

For Alamar Blue assay: Add Alamar Blue reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Measurement:

-

MTT: Measure the absorbance at approximately 570 nm.

-

Alamar Blue: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance.

-

-

Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Applications and Future Directions

GSK-J4 has emerged as a valuable tool for investigating the biological roles of H3K27me3 demethylation. Its application spans multiple research areas:

-

Oncology: GSK-J4 has shown anti-cancer effects in various models, including prostate cancer, leukemia, and glioma, by inducing cell cycle arrest and apoptosis.[2][4][8] It is being explored both as a monotherapy and in combination with other anti-cancer agents.[2]

-

Immunology and Inflammation: By modulating the expression of pro-inflammatory cytokines like TNF-α, GSK-J4 exhibits anti-inflammatory properties.[1][7] It has shown therapeutic potential in models of autoimmune diseases such as experimental autoimmune encephalomyelitis and rheumatoid arthritis.[1]

-

Developmental Biology: As JMJD3 and UTX are key regulators of developmental gene expression, GSK-J4 is used to study the epigenetic control of cell fate decisions and differentiation.

Future research will likely focus on further elucidating the specific downstream targets of GSK-J4 in different cellular contexts, optimizing its therapeutic potential through combination therapies, and developing second-generation inhibitors with improved specificity and potency. The continued study of GSK-J4 will undoubtedly provide deeper insights into the complex interplay of epigenetics in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchers.uss.cl [researchers.uss.cl]

- 4. broadpharm.com [broadpharm.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. GSKJ4 Protects Mice Against Early Sepsis via Reducing Proinflammatory Factors and Up-Regulating MiR-146a - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cgp.iiarjournals.org [cgp.iiarjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. texaschildrens.org [texaschildrens.org]

- 11. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Transformation of GSK-J4 to its Active Form, GSK-J1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the intracellular conversion of GSK-J4, a widely used epigenetic probe, into its active counterpart, GSK-J1. GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), making it a critical tool for studying the roles of these enzymes in various biological processes, including inflammation, cellular differentiation, and cancer. Due to the poor cell permeability of the highly polar GSK-J1, the cell-permeable ethyl ester prodrug, GSK-J4, was developed. This guide details the mechanism of this conversion, presents key quantitative data, outlines experimental protocols for its study, and visualizes the associated signaling pathways.

The Conversion Pathway: From Prodrug to Active Inhibitor

GSK-J4 is designed as a prodrug to overcome the limited cell permeability of GSK-J1. The ethyl ester moiety in GSK-J4 masks the polar carboxylic acid group of GSK-J1, allowing it to efficiently cross the cell membrane. Once inside the cell, GSK-J4 is rapidly hydrolyzed by intracellular esterases, releasing the active inhibitor, GSK-J1.[1][2][3] This conversion is crucial for the pharmacological activity of the compound in cellular assays. While the specific esterases responsible for this hydrolysis have been broadly categorized as "macrophage esterases" in the context of studies on inflammatory cells, the precise enzymes involved have not been definitively identified in the available literature.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of GSK-J4 and GSK-J1.

Table 1: In Vitro and Cellular Activity of GSK-J4 and GSK-J1

| Compound | Assay Type | Target/Effect | IC50 Value | Reference(s) |

| GSK-J1 | Cell-free | JMJD3 (KDM6B) | 60 nM | [4] |

| Cell-free | UTX (KDM6A) | - | [4] | |

| GSK-J4 | In Vitro (Mass Spectrometry) | JMJD3 (KDM6B) | > 50 µM | [1][2] |

| Cellular (Human Primary Macrophages) | TNF-α Production (LPS-stimulated) | 9 µM | [5] |

Table 2: Intracellular Detection of GSK-J1 After GSK-J4 Administration

| Cell Type | Compound Administered | Concentration | Time Point | Detection of GSK-J1 | Reference(s) |

| Human Primary Macrophages | GSK-J4 | 30 µM | 1 hour | Detected in cell lysates | [1] |

Experimental Protocols

This section outlines the general methodologies for key experiments related to the study of GSK-J4's intracellular conversion and its effects.

Protocol for Quantifying Intracellular GSK-J4 and GSK-J1 using LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of GSK-J4 and GSK-J1 in cell lysates.

-

Cell Culture and Treatment:

-

Plate cells at a desired density and culture overnight.

-

Treat cells with GSK-J4 at various concentrations and for different time points. Include vehicle-treated controls.

-

-

Cell Lysis and Sample Preparation:

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.

-

Harvest the cell lysates and centrifuge to pellet cell debris.

-

Collect the supernatant containing the intracellular compounds.

-

Perform protein quantification (e.g., BCA assay) to normalize the results.

-

Prepare calibration standards and quality control samples by spiking known concentrations of GSK-J4 and GSK-J1 into lysate from untreated cells.

-

-

LC-MS/MS Analysis:

-

Employ a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate GSK-J4 and GSK-J1 using a suitable C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the compounds using a mass spectrometer in multiple reaction monitoring (MRM) mode, with optimized precursor and product ion transitions for both GSK-J4 and GSK-J1.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration.

-

Determine the concentrations of GSK-J4 and GSK-J1 in the cell lysate samples by interpolating from the calibration curve.

-

Normalize the concentrations to the protein content of each sample.

-

Protocol for Measuring TNF-α Production in Macrophages

This protocol describes a general method to assess the inhibitory effect of GSK-J4 on TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Macrophage Differentiation and Seeding:

-

Differentiate monocytes (e.g., from human PBMCs or THP-1 cells) into macrophages using appropriate stimuli (e.g., PMA for THP-1 cells).

-

Seed the differentiated macrophages into 96-well plates.

-

-

GSK-J4 Treatment and LPS Stimulation:

-

Pre-treat the macrophages with various concentrations of GSK-J4 or vehicle control for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control.

-

-

Sample Collection:

-

After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatant for TNF-α measurement.

-

-

TNF-α Quantification (ELISA):

-

Use a commercial enzyme-linked immunosorbent assay (ELISA) kit for human TNF-α.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate, and finally measuring the absorbance at a specific wavelength.

-

-

Data Analysis:

-

Generate a standard curve using the TNF-α standards provided in the kit.

-

Calculate the concentration of TNF-α in the samples based on the standard curve.

-

Determine the IC50 value of GSK-J4 for TNF-α inhibition by plotting the percentage of inhibition against the log of the GSK-J4 concentration.

-

Affected Signaling Pathways

The active form, GSK-J1, exerts its biological effects primarily by inhibiting the histone demethylases JMJD3 and UTX. This leads to alterations in the methylation status of histone H3 at lysine 27 (H3K27), a key epigenetic mark for gene repression.

The JMJD3/UTX-H3K27me3 Pathway

JMJD3 and UTX are responsible for removing methyl groups from trimethylated H3K27 (H3K27me3). This demethylation process converts the repressive H3K27me3 mark to H3K27me2/1, leading to a more open chromatin state and facilitating gene transcription. By inhibiting JMJD3 and UTX, GSK-J1 prevents the removal of the methyl groups, thus maintaining a high level of H3K27me3 at target gene promoters and leading to transcriptional repression.

References

- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GSK-J4 = 98 HPLC 1373423-53-0 [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. GSK-J1 | Structural Genomics Consortium [thesgc.org]

The Impact of GSK-J4 Hydrochloride on Histone Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-J4 hydrochloride is a potent and cell-permeable small molecule that has emerged as a critical tool in epigenetic research. It functions as a dual inhibitor of the H3K27me3/me2 demethylases KDM6A (UTX) and KDM6B (JMJD3). By inhibiting these enzymes, GSK-J4 leads to an increase in the cellular levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression. This guide provides an in-depth overview of GSK-J4's mechanism of action, its effects on histone methylation, and detailed protocols for its use in experimental settings.

Introduction to this compound and Histone Demethylases

Histone methylation is a fundamental epigenetic modification that plays a crucial role in regulating gene expression, chromatin structure, and cellular identity. The methylation status of specific lysine residues on histone tails is dynamically controlled by the opposing activities of histone methyltransferases (HMTs) and histone demethylases (KDMs). The KDM6 subfamily of Jumonji C (JmjC) domain-containing histone demethylases, which includes KDM6A (UTX) and KDM6B (JMJD3), specifically removes the di- and trimethyl marks from H3K27. Dysregulation of these enzymes has been implicated in various diseases, including cancer and inflammatory disorders.

This compound is the ethyl ester prodrug of GSK-J1.[1] This modification enhances its cell permeability, allowing it to be rapidly hydrolyzed by intracellular esterases to its active form, GSK-J1, which is otherwise cell-impermeable.[1] GSK-J1 is a potent and selective inhibitor of KDM6A and KDM6B.[2]

Mechanism of Action

GSK-J1, the active metabolite of GSK-J4, acts as a competitive inhibitor of α-ketoglutarate, a crucial cofactor for the catalytic activity of JmjC domain-containing histone demethylases. By binding to the active site of KDM6A and KDM6B, GSK-J1 prevents the demethylation of H3K27me3 and H3K27me2. This inhibition leads to a global increase in the levels of these repressive histone marks, subsequently altering gene expression patterns.

Quantitative Data on this compound

The inhibitory activity of GSK-J4 and its active form, GSK-J1, has been quantified in various assays and cell types. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 | Assay Type |

| GSK-J1 | KDM6B (JMJD3) | 60 nM | Cell-free assay[1] |

| GSK-J4 | KDM6A (UTX) | 6.6 µM | In vitro[3] |

| GSK-J4 | KDM6B (JMJD3) | 8.6 µM | In vitro[3] |

Table 2: Cellular and Biological Activity

| Effect | Cell Type/System | IC50 / Effective Concentration |

| Inhibition of TNF-α production | Human primary macrophages (LPS-induced) | 9 µM[2] |

| Reduction of cell viability (48h) | Y79 retinoblastoma cells | 0.68 µM[4] |

| Reduction of cell viability (48h) | WERI-Rb1 retinoblastoma cells | 2.15 µM[4] |

| Inhibition of T. gondii | In vitro | 2.37 µM[5] |

| Neuroprotection | 6-OHDA-treated SH-SY5Y cells | 0.5 µM[6] |

Downstream Signaling Pathways Affected by GSK-J4

By increasing H3K27me3 levels, GSK-J4 influences the expression of a multitude of genes, thereby impacting various signaling pathways.

-

NF-κB Signaling: In mantle cell lymphoma, GSK-J4 has been shown to reduce the adhesion of cancer cells to stromal cells by inhibiting the NF-κB signaling pathway.[7] It achieves this by increasing H3K27me3 at the promoter regions of NF-κB encoding genes, leading to their transcriptional repression.[7]

-

Shh Signaling: GSK-J4 can impair Sonic hedgehog (Shh) signaling, which is crucial in the development of certain cancers like medulloblastoma.[8]

-

TGF-β Signaling: GSK-J4 has been observed to modulate the effects of TGF-β-induced epithelial-to-mesenchymal transition (EMT) in prostate cancer cells.[9]

-

ER Stress and Apoptosis: In acute myeloid leukemia cells, GSK-J4 can induce cell cycle arrest and apoptosis through the induction of endoplasmic reticulum (ER) stress.[10]

Experimental Protocols

The following are detailed methodologies for key experiments involving GSK-J4.

Cell Culture Treatment with GSK-J4

This protocol outlines the general procedure for treating cultured cells with GSK-J4 to assess its effects on histone methylation and cellular processes.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium appropriate for the cell line

-

Cell line of interest

-

Sterile microcentrifuge tubes and serological pipettes

-

Cell culture plates or flasks

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of GSK-J4 (e.g., 10-50 mM) in DMSO. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.

-

Treatment Preparation: On the day of the experiment, thaw an aliquot of the GSK-J4 stock solution. Prepare working solutions of GSK-J4 by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM to 50 µM). Also, prepare a vehicle control using the same concentration of DMSO as in the highest GSK-J4 concentration.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of GSK-J4 or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., Western blotting, ChIP-seq, cell viability assays).

Western Blotting for H3K27me3

This protocol describes the detection of H3K27me3 levels in cell lysates by Western blotting following GSK-J4 treatment.

Materials:

-

Cells treated with GSK-J4 and vehicle control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x) with β-mercaptoethanol

-

SDS-PAGE gels (e.g., 15% acrylamide for histone resolution)

-

Tris-Glycine-SDS running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)[11]

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the harvested cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) into the wells of the SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K27me3 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.

Chromatin Immunoprecipitation (ChIP-seq)

This protocol provides a general workflow for performing ChIP-seq to identify the genomic regions with altered H3K27me3 enrichment following GSK-J4 treatment.

Materials:

-

Cells treated with GSK-J4 and vehicle control

-

Formaldehyde (37%)

-

Glycine

-

ChIP lysis buffer

-

Sonication or micrococcal nuclease

-

Anti-H3K27me3 antibody (ChIP-grade)

-

Protein A/G magnetic beads

-

ChIP wash buffers (low salt, high salt, LiCl)

-

ChIP elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Crosslinking: Fix cells by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release the nuclei. Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.[12]

-

Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade anti-H3K27me3 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads. Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA for next-generation sequencing according to the sequencer manufacturer's protocol.

-

Data Analysis: Analyze the sequencing data to identify regions of H3K27me3 enrichment (peak calling) and compare the enrichment between GSK-J4 treated and control samples.

Conclusion

This compound is a valuable chemical probe for studying the role of H3K27me3 in gene regulation and disease. Its ability to specifically inhibit KDM6A and KDM6B has provided significant insights into the dynamic nature of histone methylation and its impact on cellular function. The protocols and data presented in this guide offer a comprehensive resource for researchers utilizing GSK-J4 in their investigations into the complex world of epigenetics. As our understanding of epigenetic regulation continues to expand, tools like GSK-J4 will undoubtedly play a pivotal role in uncovering novel therapeutic strategies for a wide range of human diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cgp.iiarjournals.org [cgp.iiarjournals.org]

- 6. Therapeutic effect of a histone demethylase inhibitor in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

GSK-J4 Hydrochloride: A Technical Guide to its Role in Inflammatory Response Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-J4 hydrochloride is a potent and cell-permeable dual inhibitor of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] By preventing the removal of the repressive H3K27me3 epigenetic mark, GSK-J4 has emerged as a critical tool for investigating the epigenetic regulation of inflammatory responses. This technical guide provides an in-depth overview of GSK-J4's mechanism of action, its application in various inflammatory models, and detailed experimental protocols. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its utility in inflammation research and drug development.

Mechanism of Action

This compound is the ethyl ester prodrug of GSK-J1, which is rapidly hydrolyzed by cellular esterases to its active form.[3][4] The primary molecular targets of GSK-J4 are the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 and UTX. These enzymes are responsible for removing methyl groups from lysine 27 of histone H3 (H3K27), a mark associated with transcriptional repression.[5]

By inhibiting JMJD3 and UTX, GSK-J4 leads to an accumulation of H3K27me3 at the promoter regions of target genes, thereby suppressing their transcription.[6] In the context of inflammation, many pro-inflammatory genes are regulated by this epigenetic mechanism. For instance, in human primary macrophages stimulated with lipopolysaccharide (LPS), GSK-J4 prevents the LPS-induced loss of H3K27me3 at the tumor necrosis factor-alpha (TNF-α) transcription start site, blocking the recruitment of RNA polymerase II and subsequently inhibiting TNF-α production.[3][4]

Signaling Pathway

Caption: Mechanism of action of GSK-J4 in inhibiting the inflammatory response.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and application of this compound in various experimental settings.

Table 1: In Vitro Inhibitory Concentrations

| Target | Assay | IC50 | Cell Type | Reference |

| JMJD3/KDM6B | Cell-free | 8.6 µM | - | [1] |

| UTX/KDM6A | Cell-free | 6.6 µM | - | [1] |

| TNF-α Production | LPS-induced | 9 µM | Human Primary Macrophages | [1][2] |

| T. gondii | Proliferation | 2.37 µM | T. gondii tachyzoites | [7] |

| Prostate Cancer Cells | Cell Viability | ~3 µM | CWR22Rv-1 | [8] |

Table 2: In Vitro Experimental Concentrations and Effects

| Concentration | Cell Type | Duration | Effect | Reference |

| 5 µM | Mouse Podocytes | 48 hours | >3-fold increase in H3K27me3 content | [1][9] |

| 10, 25 nM | Dendritic Cells | 16 hours | Promotes Treg differentiation, improves Treg stability | [1][10] |

| 4 µM | Raw264.7 Macrophages | 1 hour pre-treatment | Significantly decreased LPS-induced IL-1β transcription | [11] |

| 1-100 µM | PC-3 Prostate Cancer Cells | 24-48 hours | Dose-dependent decrease in cell proliferation | [12] |

Table 3: In Vivo Dosage and Administration in Mouse Models

| Dosage | Administration | Mouse Model | Outcome | Reference |

| 0.5 mg/kg | i.p. daily (days 1-5 post-induction) | Experimental Autoimmune Encephalomyelitis (EAE) | Reduced disease severity, delayed onset | [1][9] |

| 10 mg/kg | i.p. thrice-weekly for 10 weeks | Diabetic Kidney Disease | Attenuated development of kidney disease | [9] |

| 1-3 mg/kg | i.p. | Sepsis (E. coli-induced) | Increased survival rate (3 mg/kg led to 100% survival at 24h) | [11] |

| 20 mg/kg | i.p. daily for 40 days | Collagen-Induced Arthritis (CIA) | Significantly reduced severity of arthritis | [13] |

| 50 mg/kg | i.p. daily for 10 days | Prostate Cancer Xenograft | Modulated tumor growth (increased in AR-, decreased in AR+) | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments involving GSK-J4.

In Vitro Macrophage Cytokine Inhibition Assay

This protocol is adapted from studies investigating the effect of GSK-J4 on LPS-induced cytokine production in macrophages.[4][11]

-

Cell Culture: Culture human primary macrophages or Raw264.7 cells in appropriate media (e.g., DMEM with 10% FBS).

-

GSK-J4 Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[15]

-

Pre-treatment: Pre-treat macrophages with desired concentrations of GSK-J4 (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration (e.g., 4-24 hours).

-

Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.

-

Gene Expression Analysis: Lyse the cells and extract RNA. Perform qRT-PCR to determine the mRNA expression levels of target cytokine genes.

-

Western Blot: Analyze protein levels of key signaling molecules or histone marks by lysing the cells and performing Western blotting.[1]

-

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes a common in vivo model to assess the therapeutic potential of GSK-J4 in an autoimmune disease context.[8][9][10]

-

EAE Induction: Induce EAE in C57BL/6 mice by subcutaneous immunization with myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA). Administer pertussis toxin intraperitoneally on days 0 and 2.[8]

-

GSK-J4 Preparation: Dissolve this compound in a vehicle solution. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% PBS.[15]

-

Administration: Administer GSK-J4 (e.g., 0.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a specified period (e.g., from day 1 to day 5 post-induction).[10]

-

Monitoring: Monitor the mice daily for clinical signs of EAE and assign a clinical score based on the severity of paralysis.

-

Histological and Immunological Analysis: At the end of the experiment, collect tissues (e.g., spinal cord) for histological analysis of inflammation and demyelination. Isolate immune cells from the spleen and central nervous system to analyze T-cell populations (e.g., Th1, Th17, Treg) by flow cytometry.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate the effect of GSK-J4 on H3K27me3 levels at specific gene promoters.[4][11]

-

Cell Treatment: Treat cells (e.g., Raw264.7 macrophages) with GSK-J4 or vehicle, followed by stimulation (e.g., with LPS) as described in the in vitro assay.

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 or a control IgG overnight.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of the target gene (e.g., TNF-α) to quantify the amount of immunoprecipitated DNA.

Experimental Workflow Visualization

Caption: A typical in vitro experimental workflow for studying GSK-J4 effects.

Impact on Immune Cells and Inflammatory Models

GSK-J4 has demonstrated significant anti-inflammatory effects across a range of immune cell types and in various preclinical models of inflammatory diseases.

-

Macrophages: GSK-J4 potently suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages stimulated with LPS.[1][11][16] This effect is mediated by the maintenance of H3K27me3 at the promoters of these cytokine genes.[4]

-

Dendritic Cells (DCs): Treatment of DCs with GSK-J4 promotes a tolerogenic phenotype, characterized by reduced expression of co-stimulatory molecules (CD80/CD86) and increased expression of tolerogenic molecules (CD103, TGF-β1).[10][17][18] This leads to enhanced generation and stability of regulatory T-cells (Tregs), which are crucial for suppressing excessive immune responses.[10]

-

T-Cells: By acting on DCs, GSK-J4 can indirectly influence T-cell differentiation, attenuating the development of pro-inflammatory Th1 and Th17 cells while promoting the generation of Tregs.[10][19]

-

Inflammatory Disease Models: The anti-inflammatory properties of GSK-J4 have been validated in several in vivo models:

-

Sepsis: GSK-J4 protects mice from lethal E. coli-induced sepsis by reducing the systemic inflammatory cytokine storm.[11][19]

-

Autoimmunity (EAE): In a mouse model of multiple sclerosis, GSK-J4 ameliorates disease severity by promoting a tolerogenic immune environment.[10][17][18]

-

Rheumatoid Arthritis (RA): GSK-J4 has been shown to relieve symptoms in a collagen-induced arthritis model by reducing IL-6 expression in macrophages.[20][21]

-

Inflammatory Bowel Disease (IBD): GSK-J4 can dampen gut inflammation in mouse models of colitis.[19]

-

Conclusion and Future Directions

This compound is an invaluable pharmacological tool for elucidating the epigenetic control of inflammation. Its ability to specifically inhibit JMJD3 and UTX has provided significant insights into the role of H3K27me3 in regulating the expression of inflammatory genes. The consistent anti-inflammatory effects observed in a variety of in vitro and in vivo models highlight its therapeutic potential for a range of inflammatory and autoimmune disorders.

Future research should continue to explore the full spectrum of genes and pathways regulated by JMJD3/UTX in different immune cell subsets. Further preclinical studies are warranted to evaluate the long-term efficacy and safety of GSK-J4 in chronic inflammatory conditions. Additionally, the development of more potent and selective next-generation inhibitors targeting this pathway could pave the way for novel epigenetic-based therapies for human inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. glpbio.com [glpbio.com]

- 8. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. GSKJ4 Protects Mice Against Early Sepsis via Reducing Proinflammatory Factors and Up-Regulating MiR-146a - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. cgp.iiarjournals.org [cgp.iiarjournals.org]

- 15. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchers.uss.cl [researchers.uss.cl]

- 18. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages [frontiersin.org]

- 21. Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of GSK-J4 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-J4 hydrochloride is a pivotal chemical probe in the field of epigenetics, serving as a cell-permeable prodrug for the potent and selective inhibitor of the H3K27me3/me2 demethylases, JMJD3 (KDM6B) and UTX (KDM6A). This document provides a comprehensive technical overview of this compound, detailing its discovery, mechanism of action, and pharmacological effects. It includes a compilation of quantitative data, detailed experimental protocols for its use in various assays, and visualizations of its mechanism and experimental workflows to support researchers in its application.

Introduction

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression and chromatin structure. The methylation status of lysine 27 on histone H3 (H3K27) is a key regulatory mark; trimethylation of H3K27 (H3K27me3) is generally associated with transcriptional repression. The Jumonji C (JmjC) domain-containing histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A), are responsible for removing this repressive mark, thereby activating gene expression. Dysregulation of these enzymes has been implicated in various diseases, including cancer and inflammatory disorders.

The discovery of small molecule inhibitors targeting these demethylases has been crucial for elucidating their biological roles and exploring their therapeutic potential. GSK-J1 was identified as a potent and selective inhibitor of JMJD3 and UTX. However, its utility in cellular assays was limited by poor cell permeability. To overcome this, GSK-J4, the ethyl ester prodrug of GSK-J1, was developed. Inside the cell, GSK-J4 is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1, enabling the study of JMJD3/UTX inhibition in a cellular context.[1]

Physicochemical Properties and Quantitative Data

This compound's utility as a research tool is defined by its chemical characteristics and its specific inhibitory activity against its targets.

| Property | Value | Reference(s) |

| Chemical Name | N-[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine, ethyl ester, monohydrochloride | [1] |

| Molecular Formula | C₂₄H₂₇N₅O₂ · HCl | [1] |

| Molecular Weight | 454.0 g/mol | [1] |

| CAS Number | 1373423-53-0 | [1] |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM) |

| Target/Process | IC₅₀ Value | Assay Conditions | Reference(s) |

| JMJD3 (KDM6B) (as GSK-J1) | 60 nM | Cell-free AlphaScreen assay | [2] |

| UTX (KDM6A) (as GSK-J1) | 60 nM | Cell-free AlphaScreen assay | [1] |

| JMJD3 (KDM6B) (as GSK-J4) | 8.6 µM | In vitro assay | [3] |

| UTX (KDM6A) (as GSK-J4) | 6.6 µM | In vitro assay | [3] |

| LPS-induced TNF-α production in human primary macrophages | 9 µM | Cellular assay | |

| Other JMJ family demethylases (as GSK-J1) | > 50 µM | Cell-free assays | [1] |

Mechanism of Action

GSK-J4 functions as a prodrug, designed to efficiently cross the cell membrane. Once inside the cell, it is metabolized by intracellular esterases, which cleave the ethyl ester group to yield the active compound, GSK-J1. GSK-J1 is a competitive inhibitor of the JmjC domain-containing histone demethylases JMJD3 and UTX, acting as a competitor for the co-factor α-ketoglutarate at the enzyme's active site.[4] By inhibiting these demethylases, GSK-J1 prevents the removal of methyl groups from H3K27me3 and H3K27me2, leading to an accumulation of these repressive marks and subsequent silencing of target gene expression. A key pathway affected is the inflammatory response in macrophages, where JMJD3/UTX inhibition blocks the expression of pro-inflammatory cytokines like TNF-α.

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the referenced literature. It is described as the ethyl ester derivative of GSK-J1. The synthesis would involve the esterification of the carboxylic acid group of GSK-J1 with ethanol, followed by conversion to the hydrochloride salt.

In Vitro Histone Demethylase Activity Assay (AlphaScreen)

This protocol is adapted from a general method for measuring JmjC demethylase activity.

Materials:

-

Recombinant human JMJD3 or UTX enzyme

-

Biotinylated histone H3K27me3 peptide substrate

-

α-ketoglutarate (α-KG)

-

Ferrous ammonium sulfate (FAS)

-

L-Ascorbic acid

-

This compound (or GSK-J1 for direct in vitro inhibition)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% (w/v) BSA, 0.01% (v/v) Tween-20

-

Stop Solution: EDTA in assay buffer

-

Streptavidin-coated Donor beads and Protein A-conjugated Acceptor beads

-

Anti-H3K27me2 or anti-H3K27me1 antibody

-

384-well proxiplates

Procedure:

-

Prepare fresh solutions of FAS, α-KG, and L-Ascorbic acid in deionized water.

-

Prepare serial dilutions of GSK-J4 (or GSK-J1) in DMSO.

-

Add 5 µL of assay buffer containing the demethylase enzyme to each well of a 384-well plate.

-

Add 0.1 µL of the compound dilutions to the wells and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a substrate mix containing the biotinylated H3K27me3 peptide, α-KG, FAS, and L-Ascorbic acid.

-

Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding 5 µL of Stop Solution.

-

Add 5 µL of a pre-incubated mix of Streptavidin-coated Donor beads, Protein A-conjugated Acceptor beads, and the specific antibody against the demethylated product.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on a suitable plate reader (e.g., BMG Labtech Pherastar FS).

-

Normalize the data and calculate IC₅₀ values using non-linear regression.[2]

References